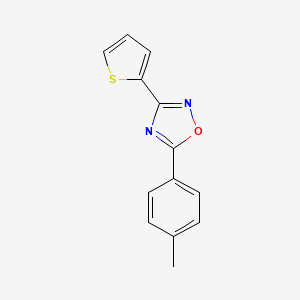
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide, also known as CF-1, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has shown potential in various biological applications.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been used as a tool to study the function of ion channels and neurotransmitter receptors in the brain. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
作用機序
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide exerts its biological effects by binding to specific targets in cells. It has been shown to bind to ion channels, neurotransmitter receptors, and enzymes. This compound can modulate the activity of these targets, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis and inhibit cell proliferation in cancer cells. This compound can also modulate the activity of ion channels and neurotransmitter receptors in the brain, leading to changes in neuronal activity. In addition, this compound has been shown to inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have high selectivity and potency for specific targets. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are several future directions for N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide research. One direction is to further investigate its potential as a cancer therapy. This compound could be used in combination with other drugs to improve its efficacy and reduce toxicity. Another direction is to study the effects of this compound on specific ion channels and neurotransmitter receptors in the brain. This could lead to the development of new drugs for neurological disorders. Finally, this compound could be used as a tool to study the function of specific enzymes in metabolic pathways, leading to a better understanding of cellular metabolism.
In conclusion, this compound is a sulfonamide derivative that has shown potential in various scientific research applications. It has been used in cancer research, neuroscience, and drug discovery. This compound exerts its biological effects by binding to specific targets in cells, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential as a cancer therapy, its effects on specific targets in the brain, and its use as a tool to study metabolic pathways.
合成法
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-14(13(8-10)21-2)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRCCUQWNRIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


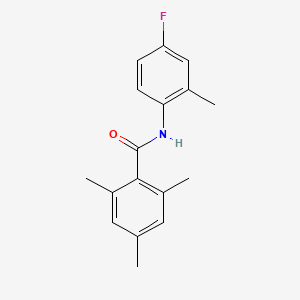

![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)
![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)
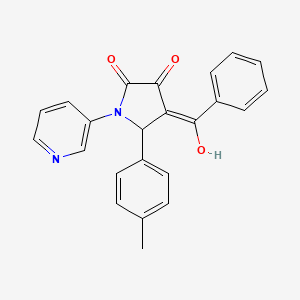
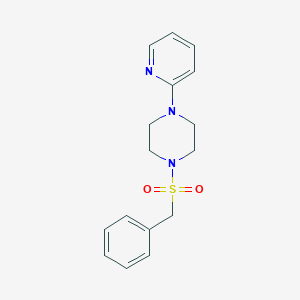
![4-[3-(2-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5306213.png)
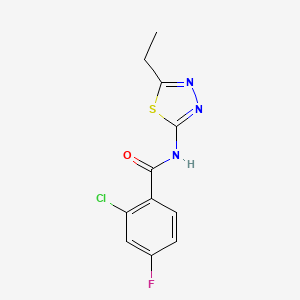
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)
